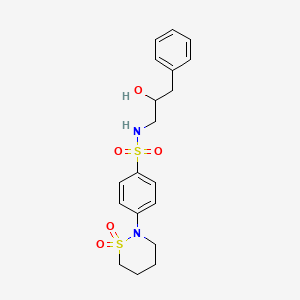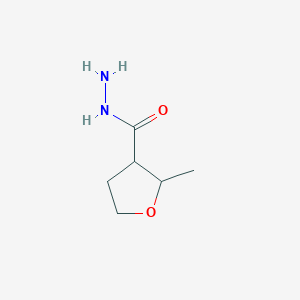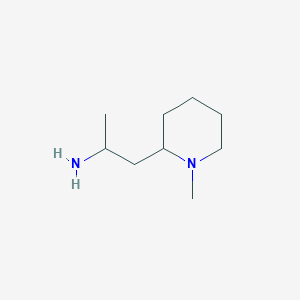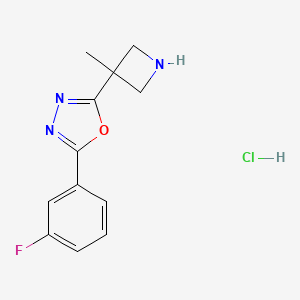
2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimidine derivative. Pyrimidine is a basic structure found in many important molecules, including the nucleotides cytosine, thymine, and uracil .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” are not available, similar compounds have been synthesized through various methods. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Pharmacological Properties
2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is part of a broader category of compounds known for their diverse pharmacological properties. A notable study involved the synthesis of a series of 4-piperazinopyrimidines displaying antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This chemical series was identified for its potent antiemetic activity, showcasing the potential for clinical applications in managing nausea and vomiting Mattioda et al., 1975.
Antibacterial Applications
Another area of research highlighted the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives. These compounds showed significant efficacy against gram-negative bacteria, including Pseudomonas aeruginosa. The study provides valuable insights into the structural-activity relationships necessary for antibacterial potency, offering a pathway for the development of new antibacterial agents Matsumoto & Minami, 1975.
Biocidal Agents
Research on pyrimido[2,1-c][1,2,4]triazines has uncovered compounds with significant biocidal effects, opening up avenues for their application in controlling microbial growth. Such compounds were synthesized through ring closure reactions, demonstrating the versatility of pyrimidine derivatives in developing antimicrobial agents El‐mahdy & Abdel-Rahman, 2011.
Heterocyclic Synthesis
The synthesis of novel N-cycloalkanes, morpholine, and piperazines derivatives incorporating a (thio)pyrimidine moiety has been explored, with implications for the development of new chemical entities with potential pharmacological applications. This research demonstrates the chemical flexibility of pyrimidine derivatives in creating diverse heterocyclic compounds Ho & Suen, 2013.
Analgesic and Anti-inflammatory Activities
The synthesis of pyrimidine and bispyrimidine derivatives has been investigated for their potential anti-inflammatory and analgesic activities. This research not only adds to the understanding of the therapeutic potentials of pyrimidine derivatives but also highlights the methodological advancements in synthesizing compounds with desired pharmacological profiles Sondhi et al., 2007.
Eigenschaften
IUPAC Name |
2-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-12-15-7-5-14(17-12)19-10-8-18(9-11-19)13-4-2-3-6-16-13/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXSZNDURIQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(5-Oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2733551.png)


![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2733559.png)
![2,6-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2733560.png)


![(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2733563.png)
![3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol](/img/structure/B2733565.png)
![5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride](/img/structure/B2733566.png)
![4-[[(Z)-2-Cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2733567.png)
![2-[({4-[1-(Hydroxyimino)ethyl]phenyl}amino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2733569.png)
![[(R)-beta,3-Dimethylphenethyl]amine](/img/structure/B2733571.png)
